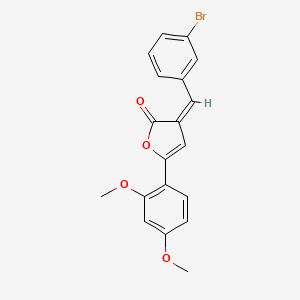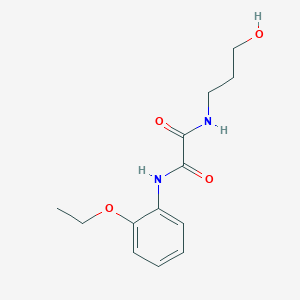
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of drugs known as piperidinecarboxamides and has been extensively studied for its therapeutic properties.
Mechanism of Action
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn leads to increased dopamine and glutamate signaling in the brain. This increased signaling has been shown to improve cognitive function and reduce symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of cAMP and cGMP, which leads to increased dopamine and glutamate signaling in the brain. This increased signaling has been shown to improve cognitive function and reduce symptoms of various diseases. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for therapeutic use.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has been extensively studied and has shown potential in treating various diseases. It has a favorable pharmacokinetic profile, which makes it suitable for therapeutic use. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and how it affects various signaling pathways in the brain. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to determine its potential in treating other diseases such as Huntington's disease and multiple sclerosis. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of N-methyl-4-piperidinone with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)-N-methyl-4-piperidinone. This intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound.
Scientific Research Applications
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its therapeutic properties. It has shown potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta plaque formation. In Parkinson's disease, it has been shown to reduce motor symptoms and improve quality of life. In schizophrenia, this compound has been shown to reduce positive symptoms and improve cognitive function.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-17(12-13-4-6-15(22-2)7-5-13)16(19)14-8-10-18(11-9-14)23(3,20)21/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZPUHAENSZLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5015158.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5015160.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)
![2,6-di-tert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5015174.png)

![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)
![5-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isophthalic acid](/img/structure/B5015233.png)

